2,6-Dimethylpyrimidine-4-carbonitrile
Overview
Description
2,6-Dimethylpyrimidine-4-carbonitrile is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds. This particular derivative has been studied for its reactivity, especially concerning the cyano group at the 4-position, which exhibits typical nitrile reactivity but also shows specificity in certain substitution reactions .
Synthesis Analysis
The synthesis of 2,6-dimethylpyrimidine-4-carbonitrile derivatives has been explored through various methods. One approach involves a one-step synthesis using potassium carbonate in water, which is considered environmentally friendly due to its use of aqueous medium and benign reagents . Another method includes the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles from 2-(1-ethoxyalkylidine)-3-oxoalkane-nitriles and bidentate nucleophiles like thiourea . Additionally, the synthesis of 4,6-dimethyl-2-methanesulfonylpyrimidine, a related compound, has been reported starting from thiourea, showcasing the versatility of pyrimidine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively analyzed using various spectroscopic techniques. For instance, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy has been employed to characterize novel pyrimidine carbonitriles . These studies provide insights into the electronic properties and composition of the molecules, which are essential for understanding their reactivity and potential applications.
Chemical Reactions Analysis
2,6-Dimethylpyrimidine-4-carbonitrile undergoes typical nitrile reactions, such as forming an acetyl compound with methylmagnesium bromide, a carboxylic acid ester with dehydrated alcohol and hydrogen chloride, and an acid amide with alkaline hydrogen peroxide. It also specifically undergoes substitution with methoxyl ion to form a 4-methoxy compound . Other pyrimidine derivatives have been synthesized to include various functional groups, which can lead to a wide range of chemical reactions, further expanding the utility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the nonlinear optical behavior of certain pyrimidine carbonitriles has been demonstrated through the calculation of electric dipole moment, polarizability, and first static hyperpolarizability values . The thermodynamic properties of these compounds have also been calculated at different temperatures, providing valuable information for their practical applications . Additionally, the antimicrobial activities of some pyrimidine carbonitriles have been evaluated, indicating their potential as bioactive molecules .
Scientific Research Applications
Reactivity Studies
The reactivity of 2,6-dimethylpyrimidine-4-carbonitrile has been explored, showing that it behaves like ordinary nitriles in forming various compounds. It uniquely undergoes substitution with methoxyl ion to form a 4-methoxy compound, which can be further reacted to produce 2,6-dimethylpyrimidine-4-carbohydrazide (Yamanaka, 1958).
Synthesis of Triazoles and Tetrazines
2,6-Dimethylpyrimidine-4-carbonitrile has been used in the synthesis of symmetrical di(pyrimidin-2-yl)-1,2,4-triazoles and di(pyrimidin-2-yl)-1,2,4,5-tetrazines, which are potential polydentate ligands (Krivopalov et al., 2010).
Antimicrobial Activity and Molecular Docking
Derivatives of 2,6-dimethylpyrimidine-4-carbonitrile have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains. Molecular docking studies were conducted to understand the interaction mechanisms with target proteins in bacteria (Bhat & Begum, 2021).
Spectroscopic Studies
Spectroscopic studies, including infrared and UV, have been performed on derivatives of 2,6-dimethylpyrimidine-4-carbonitrile, providing insights into their structural and electronic characteristics (Gupta et al., 2006).
Molar Refraction and Polarizability Studies
The impact of 2,6-dimethylpyrimidine-4-carbonitrile in solution on electronic polarizability and molecular interactions has been investigated, offering insights into its physicochemical properties (Gaware, 2021).
Future Directions
The optimization of 2-amino-4,6-disubstituted-pyrimidine derivatives, which are structurally similar to 2,6-Dimethylpyrimidine-4-carbonitrile, has been documented. These compounds have been studied as potent and selective A1 antagonists, indicating potential future directions for the study and application of 2,6-Dimethylpyrimidine-4-carbonitrile .
properties
IUPAC Name |
2,6-dimethylpyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWJHIUHWKKTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494692 | |
Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyrimidine-4-carbonitrile | |
CAS RN |
64571-35-3 | |
Record name | 4-Pyrimidinecarbonitrile, 2,6-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64571-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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